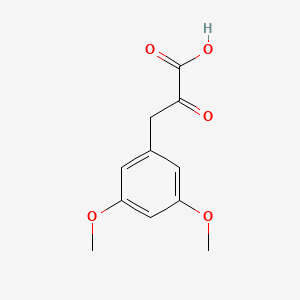
Cyclopropyl(phenyl)methanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(phenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C10H11FO2S. It is known for its unique structure, which includes a cyclopropyl group, a phenyl group, and a methanesulfonyl fluoride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(phenyl)methanesulfonyl fluoride typically involves the reaction of cyclopropyl(phenyl)methanesulfonyl chloride with a fluoride source. One common method is the reaction with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl(phenyl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(phenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopropyl(phenyl)methanesulfonyl fluoride involves its interaction with target enzymes or proteins. It acts as an irreversible inhibitor by covalently modifying the active site of the enzyme, typically through the formation of a sulfonyl fluoride adduct. This modification prevents the enzyme from performing its normal catalytic function, leading to inhibition of its activity .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Fluoride: Known for its use as an acetylcholinesterase inhibitor, methanesulfonyl fluoride shares similar inhibitory properties but lacks the cyclopropyl and phenyl groups.
Phenylmethanesulfonyl Fluoride: This compound is structurally similar but does not contain the cyclopropyl group, which can influence its reactivity and specificity.
Uniqueness: Cyclopropyl(phenyl)methanesulfonyl fluoride is unique due to the presence of both cyclopropyl and phenyl groups, which can enhance its reactivity and specificity in certain chemical reactions. These structural features make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H11FO2S |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
cyclopropyl(phenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
CYSHYNHZEOWBLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)


![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)

